N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide
Overview
Description
N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide, also known as BDP, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of several enzymes, including carbonic anhydrase IX and XII, which are overexpressed in many cancer cells. In
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide involves the inhibition of carbonic anhydrase IX and XII. These enzymes are involved in the regulation of pH in cancer cells, and their overexpression is associated with increased cell proliferation and survival. By inhibiting these enzymes, N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased cell death.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide has been shown to have potent inhibitory effects on carbonic anhydrase IX and XII, with IC50 values in the low nanomolar range. The compound has also been shown to reduce intraocular pressure in animal models of glaucoma. In addition, N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide in lab experiments is its potency and selectivity for carbonic anhydrase IX and XII. This makes it a useful tool for studying the role of these enzymes in cancer and other diseases. However, one limitation of using N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX and XII. Another area of interest is the use of N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the potential use of N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide in the treatment of other diseases, such as glaucoma and osteoporosis, should be further explored.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively inhibit carbonic anhydrase IX and XII, which are overexpressed in many cancer cells. By inhibiting these enzymes, N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased cell death. N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide has also been studied for its potential use in the treatment of glaucoma, where it has been shown to reduce intraocular pressure.
properties
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2,4-difluorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S/c17-13-6-7-16(15(18)8-13)24(22,23)20-14-9-19-21(11-14)10-12-4-2-1-3-5-12/h1-9,11,20H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPUHWSCPUIOTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-pyrazol-4-yl)-2,4-difluorobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.